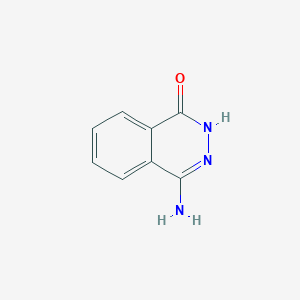

4-氨基酞嗪-1(2H)-酮

描述

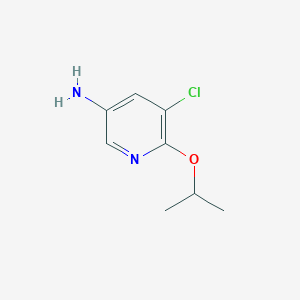

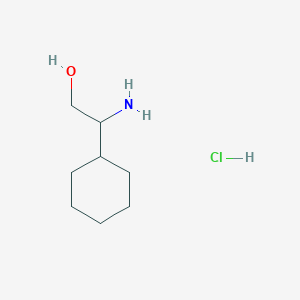

4-Aminophthalazin-1(2H)-one is a heterocyclic compound . Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring. They have a wide range of applications, including in pharmaceuticals, agrochemicals, and dyes.

Synthesis Analysis

The synthesis of 4-aminophthalazin-1(2H)-one could potentially involve palladium-catalyzed isocyanide insertion . Palladium-catalyzed reactions are widely used in the field of organic synthesis for creating complex chemical compounds.Chemical Reactions Analysis

As mentioned earlier, the synthesis of this compound could involve palladium-catalyzed isocyanide insertion . This type of reaction is part of a broader class of reactions involving isocyanide insertion, which are still relatively unexplored compared to other types of reactions .科学研究应用

合成技术和杂环化合物发展

- 4-氨基酞嗪-1(2H)-酮(APOs)以其多样的生物活性而著称。钯催化的异氰化物插入交叉偶联为生产各种取代的 APO 提供了一种有效的方法,克服了传统方法繁琐且缺乏区域选择性的限制 (Vlaar, Ruijter 等,2013)。

- 钯催化的合成技术非常重要,因为它可以有效地得到 4-氨基酞嗪-1(2H)-酮,而传统方法难以区域选择性地获得 (Vlaar, Ruijter 等,2011)。

药物化学中的应用

- 与 4-氨基酞嗪-1(2H)-酮相关的 2-苯基酞嗪-1(2H)-酮 (PHTZ) 骨架已被确定为设计人 A3 腺苷受体拮抗剂的核心骨架,展示了其在药物发现中的潜力 (Poli, Catarzi 等,2011)。

- 4-氨基酞嗪-1(2H)-酮的衍生物,新型且有效的 6,7-亚甲二氧基酞嗪-1(2H)-酮,已显示出显着的抗惊厥活性,表明其在癫痫治疗中的潜在应用 (Grasso, De Sarro 等,2000)。

合成和分析的进展

- 源自含有酞嗪酮部分的不对称二胺的芳香聚酰胺与 4-氨基酞嗪-1(2H)-酮相关,已被合成并表征,用于材料科学中的应用,特别是在开发具有高热稳定性的聚合物方面 (Cheng, Jian 等,2002)。

- 作为乙酰羟基酸合酶抑制剂的酞嗪-1(2H)-酮衍生物的设计和合成展示了该化合物在开发新的除草剂先导结构中的潜力 (Li, Luo 等,2006)。

未来方向

作用机制

Target of Action

The primary target of 4-aminophthalazin-1(2H)-one is the RET (c-RET) protein , a receptor tyrosine kinase . This protein plays a crucial role in cell growth, differentiation, and survival . The compound has been shown to inhibit RET with an IC50 value of 0.4 nM .

Mode of Action

4-Aminophthalazin-1(2H)-one acts as a selective inhibitor of the RET protein . It binds to the protein, preventing it from participating in signal transduction processes that lead to cell proliferation . The compound is effective against several common RET oncogenic mutations .

Biochemical Pathways

The inhibition of RET by 4-aminophthalazin-1(2H)-one affects various biochemical pathways. Primarily, it disrupts the MAPK/ERK pathway , which is involved in cell proliferation and survival . By inhibiting RET, the compound prevents the activation of this pathway, thereby inhibiting cell growth .

Pharmacokinetics

It is known that the compound is soluble in dmso at concentrations greater than 100 mg/ml . Its bioavailability and ADME properties are subjects of ongoing research.

Result of Action

The result of 4-aminophthalazin-1(2H)-one’s action is the inhibition of cell proliferation in cells with RET mutations . This makes the compound a potential therapeutic agent for cancers driven by these mutations .

Action Environment

The action of 4-aminophthalazin-1(2H)-one can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other compounds can potentially affect the compound’s efficacy and stability .

属性

IUPAC Name |

4-amino-2H-phthalazin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-7-5-3-1-2-4-6(5)8(12)11-10-7/h1-4H,(H2,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUBSMBJKUKVEMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NNC2=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901309953 | |

| Record name | 4-Amino-1(2H)-phthalazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901309953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-aminophthalazin-1(2H)-one | |

CAS RN |

13580-88-6 | |

| Record name | 4-Amino-1(2H)-phthalazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13580-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-1(2H)-phthalazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901309953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the advantages of the newly developed palladium-catalyzed synthesis of 4-Aminophthalazin-1(2H)-ones over traditional methods?

A1: Traditional synthesis of APOs often suffers from limitations in regioselectivity and the ability to introduce diverse substituents. The recently reported palladium-catalyzed method utilizes readily available starting materials such as substituted o-(pseudo)halobenzoates, hydrazines, and isocyanides to afford diversely substituted APOs. [, ] This method overcomes the regioselectivity issues encountered in classical approaches and allows for the efficient and modular synthesis of a wider range of APO derivatives. [, ]

Q2: Are there any limitations to the palladium-catalyzed synthesis of 4-Aminophthalazin-1(2H)-ones?

A2: While offering significant advantages, the palladium-catalyzed approach has shown specificity for tertiary alkyl isocyanides. [] Researchers have been actively exploring solutions and diversifications to overcome this limitation and further expand the scope of accessible APOs. []

Q3: What are some of the potential applications of 4-Aminophthalazin-1(2H)-ones in medicinal chemistry?

A3: Research has identified 4-Aminophthalazin-1(2H)-one derivatives as potential antagonists for the Melanin Concentrating Hormone Receptor 1 (MCH-R1). [] MCH-R1 is a G protein-coupled receptor that plays a role in regulating feeding behavior and energy balance. Antagonists of this receptor are being investigated as potential treatments for obesity and related metabolic disorders.

Q4: Have any novel synthetic routes for 4-Aminophthalazin-1(2H)-ones been reported besides the palladium-catalyzed approach?

A4: Yes, a recent study described the facile synthesis of novel 7-aminofuro- and 7-aminothieno[2,3-d]pyridazin-4(5H)-one and 4-aminophthalazin-1(2H)-ones. [] This method provides an alternative approach to access a variety of substituted APOs and further expands the chemical toolbox for exploring the structure-activity relationships and potential applications of these compounds.

Q5: How do the chemical reactions of hydrazine with different compounds contribute to the synthesis and understanding of 4-Aminophthalazin-1(2H)-ones?

A5: Early research explored the reactions of hydrazines with various compounds, providing insights into the formation and reactivity of 4-Aminophthalazin-1(2H)-ones. [] For instance, the ring-expansion reactions of 1,3-di-iminoisoindoline with hydrazine under different conditions led to the formation of various phthalazine derivatives, including 4-aminophthalazin-1(2H)-one. [] These studies highlight the versatility of hydrazine as a reagent in heterocyclic chemistry and its role in accessing valuable building blocks like APOs.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2E)-3,7-Dimethyl-2,6-octadienyl]-4-hydroxy-5-(3-methyl-2-butenyl)benzoic acid methyl ester](/img/no-structure.png)